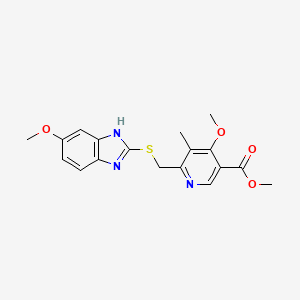
Tetraethylcystamine-13C4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetraethylcystamine-13C4 is a stable isotope-labeled compound with the molecular formula C8[13C]4H28N2O5 and a molecular weight of 268.46 g/mol . It is a derivative of cystamine, a naturally occurring compound found in the human body. This compound is used in various fields of research, including medical, environmental, and industrial research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Tetraethylcystamine-13C4 involves the incorporation of carbon-13 isotopes into the molecular structure. The specific synthetic routes and reaction conditions for this compound are not widely documented in publicly available sources. general methods for synthesizing isotope-labeled compounds typically involve the use of labeled precursors and reagents under controlled conditions to ensure the incorporation of the isotope into the desired molecular framework .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar methods to those used in laboratory settings, but optimized for efficiency and yield. This may include the use of specialized equipment and techniques to handle and incorporate the carbon-13 isotope into the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Tetraethylcystamine-13C4 can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds to form thiol groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide for oxidation reactions and reducing agents like dithiothreitol for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the specific reaction conditions .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce disulfides, while reduction reactions may yield thiols .
Wissenschaftliche Forschungsanwendungen
Tetraethylcystamine-13C4 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in the synthesis of labeled compounds for tracing and studying chemical reactions.
Biology: Employed in metabolic studies to trace the incorporation and transformation of labeled compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs in the body.
Industry: Applied in environmental studies to trace the movement and transformation of pollutants .
Wirkmechanismus
The mechanism of action of Tetraethylcystamine-13C4 involves its incorporation into biological or chemical systems where it can be traced using mass spectrometry or other analytical techniques. The carbon-13 isotope acts as a marker, allowing researchers to follow the compound’s pathway and interactions within the system. This helps in understanding the molecular targets and pathways involved in the compound’s effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Tetraethylcystamine-13C4 include other isotope-labeled derivatives of cystamine and related compounds such as:
Tetraethylcystamine: The non-labeled version of the compound.
Cystamine: The parent compound from which this compound is derived.
Other isotope-labeled cystamine derivatives: Compounds labeled with different isotopes like deuterium or nitrogen-15
Uniqueness
This compound is unique due to the incorporation of carbon-13 isotopes, which makes it particularly useful for tracing and studying chemical and biological processes. The stable isotope labeling allows for precise tracking and analysis, providing valuable insights into the mechanisms and pathways involved .
Eigenschaften
CAS-Nummer |
1330185-38-0 |
|---|---|
Molekularformel |
C12H28N2S2 |
Molekulargewicht |
268.459 |
IUPAC-Name |
2-[2-[di(ethyl)amino]ethyldisulfanyl]-N,N-di(ethyl)ethanamine |
InChI |
InChI=1S/C12H28N2S2/c1-5-13(6-2)9-11-15-16-12-10-14(7-3)8-4/h5-12H2,1-4H3/i1+1,2+1,3+1,4+1 |
InChI-Schlüssel |
MNAQQAGUKWXGLG-JCDJMFQYSA-N |
SMILES |
CCN(CC)CCSSCCN(CC)CC |
Synonyme |
2,2’-Dithiobis[N,N-diethyl-ethanamine-13C4; 2,2’’’-Dithiobistriethylamine-13C4; 3,10-Diethyl-6,7-dithia-3,10-diazadodecane-13C4; NSC 529154-13C4; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![4-[(E)-2-(2-CHLORO-3-((E)-2-[1-ETHYL-4(1H)-QUINOLINYLIDENE]ETHYLIDENE)-1-CYCLOHEXEN-1-YL)ETHENYL]-1-ETHYLQUINOLINIUM 4-METHYLBENZENESULFONATE](/img/structure/B590222.png)
